2-Chloro-5-nitropyridin-4-OL
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Overview
Description
2-Chloro-5-nitropyridin-4-OL is an organic compound with the molecular formula C5H3ClN2O3 . It is used as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of 2-Chloro-5-nitropyridin-4-OL involves several steps :Molecular Structure Analysis
The molecular structure of 2-Chloro-5-nitropyridin-4-OL consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring is substituted with a chlorine atom at the 2nd position, a nitro group at the 5th position, and a hydroxyl group at the 4th position .Chemical Reactions Analysis
The chemical reactions involving 2-Chloro-5-nitropyridin-4-OL are complex and depend on the specific conditions and reactants used. For example, it can undergo nucleophilic substitution reactions due to the presence of the chlorine atom .Physical And Chemical Properties Analysis
2-Chloro-5-nitropyridin-4-OL has a molecular weight of 174.54 . It is predicted to have a density of 1.61±0.1 g/cm3, a boiling point of 258.0±40.0 °C, and a flash point of 214.4°C .Scientific Research Applications
Organic Synthesis
2-Chloro-5-nitropyridin-4-OL can be used as a starting material or intermediate in organic synthesis . It can be used to synthesize a variety of other compounds, contributing to the development of new materials and pharmaceuticals .
Material Science
In the field of material science, this compound could potentially be used in the development of new materials. Its properties could contribute to the creation of materials with unique characteristics .
Chemical Synthesis
This compound can play a role in chemical synthesis, particularly in reactions involving chloro and nitro groups . Its unique structure can make it useful in a variety of chemical reactions .
Chromatography
In chromatography, 2-Chloro-5-nitropyridin-4-OL could potentially be used as a standard for calibration or method development .
Analytical Chemistry
In analytical chemistry, this compound could be used as a reagent or a standard for various analytical techniques .
Preparation of Blue Pigments
According to one source , 2-Chloro-5-nitropyridin-4-OL can be used as a raw material in the preparation of blue pigments. This could potentially make it useful in industries such as paints and coatings .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-chloro-5-nitropyridin-4-ol belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
Nitropyridines, in general, are known to undergo various chemical reactions, including electrophilic aromatic substitution and [1,5] sigmatropic shift . These reactions could potentially alter the function of the compound’s biological targets.
Biochemical Pathways
Nitropyridines are known to participate in various chemical reactions, which could potentially influence multiple biochemical pathways .
Result of Action
Given the reactivity of nitropyridines, it is plausible that the compound could induce various changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-5-nitropyridin-4-OL . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-chloro-5-nitro-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O3/c6-5-1-4(9)3(2-7-5)8(10)11/h1-2H,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUVKOGCKDBJMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671918 |
Source
|
Record name | 2-Chloro-5-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-nitropyridin-4-OL | |
CAS RN |
1211386-69-4 |
Source
|
Record name | 2-Chloro-5-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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